molecular formula C8H10N4O3 B6600588 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one CAS No. 1803598-38-0

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one

Cat. No.: B6600588
CAS No.: 1803598-38-0
M. Wt: 210.19 g/mol
InChI Key: NZLHLORKVZDLOG-UHFFFAOYSA-N
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Description

5-Nitro-6-(1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (a six-membered lactam ring) substituted at the 5-position with a nitro (-NO₂) group and at the 6-position with a 1H-pyrazol-3-yl moiety. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Properties

IUPAC Name

5-nitro-6-(1H-pyrazol-5-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(10-7)5-3-4-9-11-5/h3-4,6,8H,1-2H2,(H,9,11)(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHLORKVZDLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitro-substituted piperidine derivative with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-(1H-pyrazol-3-yl)piperidin-2-one, while substitution reactions can introduce various functional groups at the nitro position .

Scientific Research Applications

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Compound 1: 5-Nitro-6-(1,2,5-Trimethyl-1H-Pyrrol-3-yl)piperidin-2-one

Structural Differences :

  • Piperidinone Substituents: Retains the 5-nitro group but replaces the pyrazole with a 1,2,5-trimethylpyrrol-3-yl group.
  • Heterocycle : Pyrrole (one nitrogen atom) vs. pyrazole (two nitrogen atoms). The pyrrole ring is substituted with three methyl groups, increasing steric bulk.

Electronic and Steric Effects :

  • Pyrrole is less polarizable than pyrazole due to fewer nitrogen atoms, which may weaken noncovalent interactions (e.g., hydrogen bonding) .

Molecular Formula : C₁₂H₁₇N₃O₃
Implications :

  • Increased lipophilicity from methyl groups may enhance membrane permeability but reduce aqueous solubility.
  • The absence of pyrazole’s second nitrogen limits hydrogen-bonding capability, altering interaction profiles in biological targets.

Compound 2: 5-Amino-6-(1-Ethyl-1H-Pyrazol-5-yl)piperidin-2-one

Structural Differences :

  • Piperidinone Substituents: Nitro (-NO₂) replaced by an amino (-NH₂) group, converting an electron-withdrawing group to an electron-donating one.
  • Heterocycle : Pyrazole substituted with an ethyl group at the 1-position (vs. unsubstituted pyrazole in the target compound).

Electronic and Solubility Effects :

  • Ethyl substitution on pyrazole adds moderate steric bulk and lipophilicity compared to the parent pyrazole.

Molecular Formula : C₁₀H₁₆N₄O
Implications :

  • Higher solubility in polar solvents due to the amino group’s hydrogen-bonding capacity.
  • The ethyl group may improve metabolic stability by shielding reactive sites but could reduce binding to hydrophilic targets.

Comparative Analysis Table

Property Target Compound Compound 1 (Trimethylpyrrole) Compound 2 (Amino-Ethylpyrazole)
Piperidinone Substituent 5-NO₂, 6-pyrazole 5-NO₂, 6-trimethylpyrrole 5-NH₂, 6-ethylpyrazole
Heterocycle Type Pyrazole (2 N atoms) Pyrrole (1 N atom) Pyrazole (2 N atoms)
Key Functional Groups Nitro, lactam Nitro, lactam, methyl Amino, lactam, ethyl
Molecular Formula C₈H₈N₄O₃ C₁₂H₁₇N₃O₃ C₁₀H₁₆N₄O
Electron Effects Strongly electron-withdrawing (NO₂) Electron-withdrawing (NO₂) Electron-donating (NH₂)
Steric Bulk Moderate High (trimethyl) Moderate (ethyl)
Solubility Moderate (polar aprotic solvents) Low (lipophilic methyl groups) High (polar protic solvents)

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